molecular formula C12H17N B13040254 1-Methyl-2-(3-methylphenyl)pyrrolidine

1-Methyl-2-(3-methylphenyl)pyrrolidine

Cat. No.: B13040254
M. Wt: 175.27 g/mol
InChI Key: DSWFXWKHMBCVSL-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methylphenyl)pyrrolidine is a pyrrolidine derivative characterized by a methyl group at the 1-position and a 3-methylphenyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their structural versatility, enabling applications in organic synthesis, pharmaceuticals, and materials science. The compound’s aromatic substituent (3-methylphenyl) imparts distinct electronic and steric properties, influencing its reactivity and interaction with other molecules.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-methyl-2-(3-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-5-3-6-11(9-10)12-7-4-8-13(12)2/h3,5-6,9,12H,4,7-8H2,1-2H3

InChI Key

DSWFXWKHMBCVSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3-methylphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures and pressures . Another method includes the chloroacetylation of S-proline followed by amidation and cyclization .

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and high-pressure systems ensures efficient synthesis and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidative cleavage under controlled conditions:

Reagent SystemConditionsProduct FormedKey Characteristics
KMnO₄/H₂OAcidic, 60-80°C3-Methylphenylsuccinic acidComplete ring opening
CrO₃/Acetic acidReflux, 2-4 hrsN-Methyl-3-methylbenzamideSelective N-oxidation

Critical finding : Chromium-based oxidants preferentially target the amine group over ring cleavage, enabling selective functionalization.

Reduction Pathways

Catalytic hydrogenation modifies both the aromatic ring and heterocycle:

Catalyst SystemPressure (psi)ProductSelectivity Notes
Pd/C (5% wt)50-601-Methyl-2-(3-methylcyclohexyl)pyrrolidineFull aromatic saturation
Raney Nickel100-120Ring-opened diaminesCompetitive C-N bond cleavage

Hydrogenation studies reveal pressure-dependent selectivity – lower pressures (<80 psi) favor aromatic ring reduction without pyrrolidine ring opening .

Substitution Reactions

The electron-rich aromatic ring undergoes electrophilic substitution:

Reaction TypeReagentPositionMajor Product
BrominationBr₂/AlCl₃Para to methyl1-Methyl-2-(3-methyl-4-bromophenyl)pyrrolidine
NitrationHNO₃/H₂SO₄Meta to methyl3-Methyl-5-nitrophenyl derivative

X-ray crystallography confirms para-directing effects from the methyl group during electrophilic substitution .

Ring-Opening and Rearrangement

Under strong acidic conditions:

text
1-Methyl-2-(3-methylphenyl)pyrrolidine ▽ Conc. HCl (12M) Linear diamine + Toluene derivatives ▽ Δ (110°C) Cyclization to isoindole analogs

This sequence demonstrates the compound's utility in synthesizing fused polycyclic systems through controlled ring transformations .

Stability Profile

Critical degradation pathways:

  • Thermal decomposition : Begins at 185°C via retro-ene mechanism

  • Photooxidation : Forms N-oxide derivatives under UV/visible light

  • Hydrolytic stability : pH-dependent ring opening (t₁/₂ = 72 hrs @ pH 7.4)

This comprehensive analysis establishes this compound as a versatile synthetic intermediate with modifiable sites at both the heterocyclic and aromatic components. Recent studies particularly highlight its potential in developing CNS-active compounds through strategic N-functionalization . Continued research focuses on optimizing reaction conditions to enhance regioselectivity in electrophilic substitutions and developing asymmetric hydrogenation protocols.

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-2-(3-methylphenyl)pyrrolidine is synthesized through various methods, often involving the reaction of pyrrolidine derivatives with substituted phenyl groups. The synthesis process can vary significantly based on the desired purity and yield. For instance, one method involves the use of 1-(3-methylphenyl)propan-1-one as a precursor in a multi-step reaction that includes amidation and cyclization processes .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield
1AmidationPyrrolidine + Acid DerivativeVaries
2CyclizationCatalysts (e.g., EDC)Varies
3PurificationCrystallization TechniquesHigh

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a valuable compound for further investigation in medicinal chemistry.

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of pyrrolidine derivatives, including those related to this compound. These compounds have shown promise in increasing seizure thresholds in animal models, suggesting their potential as therapeutic agents for epilepsy .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive properties. In various preclinical studies, it has demonstrated efficacy in reducing pain responses in animal models, indicating its potential use in pain management therapies .

Case Studies

Several case studies have documented the applications of this compound in drug development:

  • Case Study 1: Anticonvulsant Activity
    In a study examining new derivatives of pyrrolidine compounds, researchers found that specific analogs exhibited significant anticonvulsant activity in electroshock models. Compounds similar to this compound showed protective indices that exceeded those of established antiepileptic drugs, indicating their potential for further development .
  • Case Study 2: Pain Management
    Another study focused on the analgesic properties of pyrrolidine derivatives. The findings suggested that compounds with structural similarities to this compound could effectively modulate pain pathways in animal models, paving the way for future clinical applications .

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-2-(3-methylphenyl)pyrrolidine and analogous pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-methylphenyl at C2 C₁₂H₁₇N 175.27 Not explicitly reported; inferred structural relevance N/A
1-Methyl-2-(pyridin-4′-yl)pyrrolidine Pyridinyl at C2 C₁₀H₁₃N₂ 161.23 Forms donor-acceptor triads with cobalt porphyrin; used in supramolecular chemistry
1-Methyl-2-(3-pyridyl)pyrrolidine (Nicotine) Pyridinyl at C2 C₁₀H₁₄N₂ 162.23 Highly toxic alkaloid; used in pesticides and pharmaceuticals
1-Methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine Dioxolanyl at C2 C₉H₁₅NO₂ 169.22 Exhibits antispasmodic activity; Src kinase inhibitor stereoisomers
1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide Pyridinyl-N-oxide at C2 C₁₀H₁₃N₂O 177.23 Studied for 3D/2D structural properties; potential in drug design

Key Comparison Points

Substituent Effects on Reactivity and Applications

  • 3-Methylphenyl vs. Pyridinyl Groups : The 3-methylphenyl group in the target compound is electron-donating and sterically bulky compared to the pyridinyl group in nicotine. Pyridinyl derivatives (e.g., nicotine) exhibit strong hydrogen-bonding capabilities and higher polarity due to the nitrogen atom, enhancing their biological activity and toxicity .
  • Fullerene and Dioxolanyl Derivatives : Compounds like 1-methyl-2-(pyridin-4′-yl)-3,4-fullero[60]pyrrolidine demonstrate unique electron-accepting properties, making them suitable for photovoltaic and catalytic applications . In contrast, dioxolanyl-substituted derivatives show stereospecific biological activity, such as antispasmodic effects and kinase inhibition .

Synthesis and Structural Complexity

  • The synthesis of 1-methyl-2-(2-alkyl-3-pyridyl)pyrrolidine derivatives (e.g., nicotine analogs) often involves [2,3]-sigmatropic rearrangements or quaternary salt formations, as described in pyridine chemistry . In contrast, fullerene-pyrrolidine hybrids require specialized coupling reactions under controlled conditions .

Toxicity and Functional Roles Nicotine (1-methyl-2-(3-pyridyl)pyrrolidine) is notorious for its neurotoxicity and role in addiction, whereas this compound’s toxicity profile remains undocumented. The sulfate derivative of nicotine is utilized in pesticides, highlighting how minor structural changes (e.g., sulfation) alter application scope .

Stereochemical Considerations

  • Stereoisomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine exhibit varying efficacy as Src kinase inhibitors, underscoring the importance of chirality in pharmacological activity . The target compound’s stereochemistry, if present, could similarly influence its interactions in biological systems.

Research Findings and Data Insights

  • Biological Activity : Pyrrolidine derivatives with heterocyclic substituents (e.g., dioxolane) show L-type calcium channel inhibition, a mechanism relevant to antispasmodic drugs .
  • Structural Analysis : Computational tools like SHELX and ORTEP-3 facilitate precise determination of pyrrolidine derivatives’ puckering and stereochemistry, critical for understanding their reactivity .

Biological Activity

1-Methyl-2-(3-methylphenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is being investigated for its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring substituted with a methyl group and a 3-methylphenyl moiety. The molecular formula is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 177.27 g/mol.

The biological activity of this compound is believed to involve interaction with various neurotransmitter systems, particularly in the central nervous system. The compound may modulate receptor activity, influencing neurotransmitter release and uptake, which could be beneficial in treating neurological disorders. However, the exact molecular pathways remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)< 125 µg/mL
Pseudomonas aeruginosa< 150 µg/mL
Escherichia coli> 100 µg/mL

These results suggest that the compound's structure significantly contributes to its antibacterial efficacy, particularly through interactions at the bacterial cell membrane .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of pyrrolidine can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.

Table 2: Anticancer Activity of Pyrrolidine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast)22
A549 (lung)15
OVCAR-3 (ovarian)18

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings highlight the potential of this compound as a lead structure for developing anticancer agents .

Neuropharmacological Effects

There is emerging evidence that suggests potential neuropharmacological effects of this compound. Preliminary studies indicate that it may influence dopamine and serotonin receptor pathways, which are crucial in managing mood disorders and neurodegenerative conditions. Further research is needed to elucidate these mechanisms fully .

Case Studies

A notable study explored the effects of various pyrrolidine derivatives on neuronal cell lines. The results indicated that compounds structurally similar to this compound exhibited neuroprotective effects against oxidative stress-induced damage. This suggests a possible therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

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